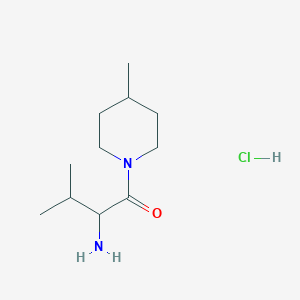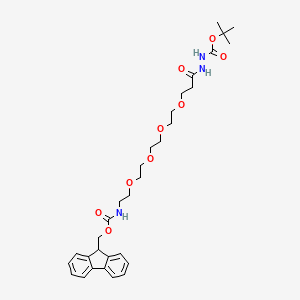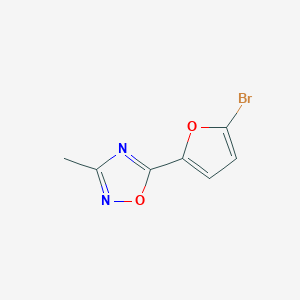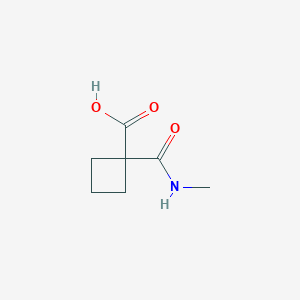
2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride
Overview
Description
2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride, commonly referred to as AMP-HCl, is a synthetic compound with numerous applications in the scientific research field. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.7. AMP-HCl is a derivative of the amino acid alanine and has a structure similar to that of the neurotransmitter gamma-aminobutyric acid (GABA). AMP-HCl has been used in a variety of scientific research applications, including as a neurotransmitter agonist, an inhibitor of the enzyme acetylcholinesterase, and as a potentiator of the effects of other drugs.
Scientific Research Applications
AMP-HCl has been used in a variety of scientific research applications. It has been used as a neurotransmitter agonist, an inhibitor of the enzyme acetylcholinesterase, and as a potentiator of the effects of other drugs. AMP-HCl has also been used to study the effects of 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochlorideergic drugs on the central nervous system, as well as to study the effects of other drugs on the central nervous system.
Mechanism Of Action
AMP-HCl is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride) in the central nervous system. It is thought to bind to the 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride receptors in the brain, resulting in an increase in the activity of 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride and a decrease in the activity of other neurotransmitters, such as glutamate. This results in the inhibition of certain neural pathways, leading to a decrease in anxiety and other symptoms associated with anxiety disorders.
Biochemical And Physiological Effects
AMP-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to increase the release of the inhibitory neurotransmitter 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride, leading to a decrease in anxiety and other symptoms associated with anxiety disorders. Additionally, AMP-HCl has been shown to modulate the expression of certain genes, leading to changes in the structure and function of the brain.
Advantages And Limitations For Lab Experiments
AMP-HCl has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, making it easy to obtain for laboratory use. Additionally, it has a wide range of applications, making it useful for a variety of experiments. However, there are also some limitations for its use in laboratory experiments. AMP-HCl has a short half-life, making it difficult to maintain consistent concentrations in the laboratory. Additionally, it is a relatively potent compound, making it difficult to control the dosage in experiments.
Future Directions
There are a variety of potential future directions for the use of AMP-HCl in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to study the effects of other drugs on the central nervous system. Additionally, it could be used to study the effects of 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochlorideergic drugs on the central nervous system, as well as to study the effects of other drugs on the central nervous system. Furthermore, it could be used to study the effects of drugs on gene expression, as well as to study the effects of other drugs on gene expression. Finally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of other drugs on the immune system.
properties
IUPAC Name |
2-amino-3-methyl-1-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-6-4-9(3)5-7-13;/h8-10H,4-7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDSGOANHDTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)




![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)

![2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1443225.png)
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

